molecular formula C18H13N3O2 B2766602 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-93-0

1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2766602
CAS No.: 1354704-93-0
M. Wt: 303.321
InChI Key: WOOCTHFKKZEVKM-UHFFFAOYSA-N
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Description

1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a naphthalen-2-yl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a naphthalene derivative with a pyrazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and catalysts would be tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .

Comparison with Similar Compounds

  • 1-Methyl-4-(phenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • 1-Methyl-4-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • 1-Methyl-4-(biphenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Uniqueness: 1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the specific positioning of the naphthalen-2-yl group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive molecule or a material for electronic applications .

Properties

IUPAC Name

1-methyl-4-naphthalen-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-21-17-15(16(20-21)18(22)23)14(8-9-19-17)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOCTHFKKZEVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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